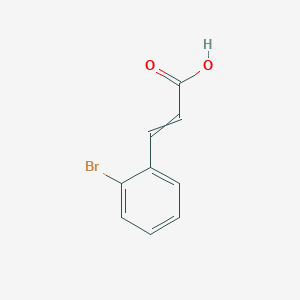

2-Propenoic acid, 3-(2-bromophenyl)-

Description

BenchChem offers high-quality 2-Propenoic acid, 3-(2-bromophenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Propenoic acid, 3-(2-bromophenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-bromophenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMHDOOAFLCMRFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501295766 | |

| Record name | 3-(2-Bromophenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501295766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7499-56-1 | |

| Record name | 3-(2-Bromophenyl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7499-56-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Bromophenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501295766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Propenoic acid 3-(2-bromophenyl)- chemical structure and properties

Common Name: o-Bromocinnamic Acid

CAS Registry Number: 7345-79-1 (trans-isomer) | Molecular Formula: C

Part 1: Executive Summary & Chemical Identity

2-Propenoic acid, 3-(2-bromophenyl)- (herein referred to as o-bromocinnamic acid) is a pivotal organohalide building block in medicinal chemistry and materials science. Unlike its para- and meta- isomers, the ortho-positioning of the bromine atom provides a unique steric and electronic environment that facilitates intramolecular cyclization reactions. It serves as a primary scaffold for the synthesis of fused heterocycles—specifically indoles, quinolines, and coumarins—via Palladium-catalyzed cross-coupling methodologies.

Structural Analysis & Isomerism

The molecule exists primarily in the thermodynamically stable trans (

Critical Distinction: Researchers often confuse o-bromocinnamic acid with 3-(2-bromophenyl)propionic acid (CAS 15115-58-9). The latter is the saturated (hydrogenated) derivative. Ensure the presence of the

Physicochemical Profile[2][3][4][5][6]

| Property | Value | Notes |

| Molecular Weight | 227.05 g/mol | |

| Melting Point | 216 – 220 °C | Distinctly higher than saturated analog (98–102 °C). |

| Appearance | White to off-white crystalline powder | May yellow upon light exposure (photodegradation). |

| Solubility | DMSO, Ethanol, Methanol, DMF | Poorly soluble in water; soluble in alkaline aq. solutions. |

| pKa (Predicted) | ~4.02 | More acidic than cinnamic acid (4.44) due to inductive effect of Br. |

| H-Bond Donors/Acceptors | 1 / 2 | Carboxylic acid functionality. |

Part 2: Synthetic Pathways

Two primary routes exist for the synthesis of o-bromocinnamic acid. The Knoevenagel Condensation (Doebner Modification) is preferred for multi-gram laboratory scale due to its operational simplicity and avoidance of transition metals. The Heck Reaction is preferred when starting from aryl halides.

Method A: Knoevenagel Condensation (Doebner Modification)

This classical route utilizes the high acidity of malonic acid protons to attack the carbonyl of o-bromobenzaldehyde.

Reagents: o-Bromobenzaldehyde, Malonic Acid, Pyridine, Piperidine (cat).

Figure 1: The Doebner modification pathway favoring the formation of the Trans (E) isomer via decarboxylative elimination.

Protocol:

-

Charge: In a round-bottom flask, dissolve o-bromobenzaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine (3-4 volumes).

-

Catalyze: Add catalytic piperidine (0.1 eq).

-

Reflux: Heat to 80–100°C for 4–6 hours. Evolution of CO

gas indicates reaction progress. -

Quench: Pour the cooled reaction mixture into ice-cold HCl (2M) to neutralize pyridine and precipitate the acid.

-

Purification: Filter the white precipitate. Recrystallize from Ethanol/Water to remove traces of unreacted aldehyde.

Method B: The Heck Reaction

Useful for introducing the acrylic moiety onto an aryl halide ring.

Protocol:

React o-bromoiodobenzene with acrylic acid using Pd(OAc)

Part 3: Reactivity & Molecular Architecture

The defining feature of o-bromocinnamic acid is the ortho-effect . The proximity of the bromine atom to the alkene side chain allows for Intramolecular Mizoroki-Heck Cyclization . This is a powerful strategy for synthesizing fused heterocycles.

Mechanism: Palladium-Catalyzed Cyclization

In the presence of Pd(0), the molecule undergoes oxidative addition at the C-Br bond, followed by intramolecular migratory insertion into the alkene, and finally

Figure 2: The intramolecular Heck cycle utilizing the ortho-bromo handle for ring closure.

Key Application:

-

Coumarin Synthesis: If the carboxylic acid is converted to an ester or phenol derivative, this cyclization yields coumarins.

-

Indole Synthesis: Reaction with amines followed by cyclization yields indole-3-acrylic acid derivatives.

Part 4: Pharmaceutical & Research Applications[3][7][8]

Drug Development (Scaffold Diversity)

o-Bromocinnamic acid derivatives are potent intermediates for Ozagrel (anti-platelet agent) analogs. While Ozagrel itself is derived from p-imidazolyl cinnamic acid, the ortho-bromo derivatives are explored for:

-

Anti-diabetic Agents: Cinnamic acid derivatives stimulate insulin secretion.[2] The ortho-substitution alters lipophilicity (LogP), improving membrane permeability compared to unsubstituted cinnamic acid [2].

-

Anti-microbial Agents: The

-unsaturated ketone/acid motif acts as a Michael acceptor, potentially alkylating bacterial enzymes.

Material Science (Photocrosslinking)

The cinnamate moiety undergoes [2+2] cycloaddition upon UV irradiation. The ortho-bromo group provides a heavy-atom effect, which can enhance intersystem crossing (ISC) to the triplet state, potentially altering the kinetics of photodimerization in polymer networks.

Part 5: Handling & Safety (SDS Summary)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Skin Irritation | H315 | Causes skin irritation.[1][3][4] |

| Eye Irritation | H319 | Causes serious eye irritation.[1][3][4][5] |

| STOT-SE | H335 | May cause respiratory irritation.[1][3] |

Precautionary Measures:

-

PPE: Wear nitrile gloves and safety goggles. The powder is fine and can be an inhalation irritant; use a dust mask or handle in a fume hood.

-

Storage: Store in a cool, dry place. Light sensitive (store in amber vials).

-

First Aid: In case of eye contact, rinse cautiously with water for 15 minutes.[3][5]

References

-

Organic Reactions. (2002). The Intramolecular Heck Reaction.[6][7][8] Wiley Online Library. Link

-

Adisakwattana, S. (2017). Cinnamic Acid and Its Derivatives: Mechanisms for Prevention and Management of Diabetes and Its Complications.[9] Nutrients, 9(2), 163. Link

-

National Institute of Standards and Technology (NIST). (2023). (E)-3-(2-Bromophenyl)propenoic acid Spectral Data. NIST Chemistry WebBook, SRD 69. Link

-

PubChem. (2024). 2-Bromocinnamic Acid Compound Summary. National Library of Medicine. Link

Sources

- 1. 2-Bromocinnamic Acid | C9H7BrO2 | CID 688321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. 2-Bromocinnamic Acid | 7345-79-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. fishersci.com [fishersci.com]

- 6. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]

- 7. organicreactions.org [organicreactions.org]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

o-Bromocinnamic acid vs p-bromocinnamic acid reactivity differences

An In-depth Technical Guide to the Reactivity Differences Between o-Bromocinnamic and p-Bromocinnamic Acid

Abstract

The positional isomerism of substituents on an aromatic ring can induce profound changes in molecular reactivity. This guide provides a detailed examination of the reactivity differences between ortho-bromocinnamic acid and para-bromocinnamic acid. We will explore the underlying electronic and steric principles that govern these differences and provide practical, field-proven insights for researchers, scientists, and drug development professionals. The discussion is grounded in established reaction mechanisms, supported by experimental protocols and comparative data, to offer a comprehensive understanding of how the placement of a single bromine atom dictates the chemical behavior of the cinnamic acid framework.

Introduction: The Subtle Influence of Isomerism

Cinnamic acid and its derivatives are a cornerstone of organic synthesis, serving as precursors for pharmaceuticals, fragrances, and other high-value materials.[1][2] Their rich chemistry stems from three key functional regions: the aromatic ring, the acrylic acid sidechain, and the carboxylic acid group. When a substituent is introduced onto the phenyl ring, its position—be it ortho, meta, or para—is not a trivial detail. It fundamentally alters the molecule's electronic landscape and three-dimensional structure, thereby dictating its reactivity.

This guide focuses on two such isomers: o-bromocinnamic acid and p-bromocinnamic acid. By dissecting their behavior in key organic transformations, we aim to elucidate the causal relationships between substituent position and chemical reactivity, providing a predictive framework for chemists working with these and related structures.

Structural and Electronic Foundations

The primary drivers of reactivity differences are the electronic effects of the bromine substituent and the steric environment around the molecule's reactive centers.

Electronic Effects: A Tale of Two Forces

The bromine atom, like other halogens, exerts two opposing electronic effects on the aromatic ring:

-

Inductive Effect (-I): Due to its high electronegativity, bromine withdraws electron density from the benzene ring through the sigma bond. This effect is distance-dependent and deactivates the ring towards electrophilic attack.[3]

-

Resonance Effect (+R): The lone pairs on the bromine atom can be delocalized into the π-system of the benzene ring.[3][4] This effect donates electron density, primarily to the ortho and para positions.

While the inductive effect generally outweighs the resonance effect for halogens, making them overall deactivating groups, the resonance donation partially mitigates this deactivation at the ortho and para positions.[3]

-

In p-bromocinnamic acid , these effects are well-balanced. The bromine atom deactivates the entire conjugated system, including the alkene double bond, making it less nucleophilic than unsubstituted cinnamic acid.

-

In o-bromocinnamic acid , the -I effect is more pronounced on the acrylic acid sidechain due to its proximity. More importantly, a powerful steric interaction comes into play.

The "Ortho Effect": Steric Hindrance as a Dominant Factor

In o-bromocinnamic acid, the bulky bromine atom is adjacent to the acrylic acid group. This proximity forces the carboxyl group to twist out of the plane of the benzene ring to minimize steric strain.[5] This phenomenon, known as the ortho effect , has critical consequences:

-

Disrupted Conjugation: The planarity of the molecule is broken, inhibiting resonance between the carboxyl group and the phenyl ring.[5]

-

Increased Steric Shielding: The ortho-bromine atom physically blocks access to the adjacent carboxylic acid and the nearby vinyl group.

The interplay of these electronic and steric factors leads to distinct reactivity profiles, which we will now explore through specific reaction classes.

Caption: Electronic and steric factors in o- and p-bromocinnamic acid.

Comparative Reactivity in Key Transformations

Electrophilic Addition to the Alkene Double Bond

The addition of electrophiles, such as bromine (Br₂), across the C=C double bond is a fundamental reaction for cinnamic acids. The reaction proceeds via a cyclic bromonium ion intermediate, followed by nucleophilic attack.[6][7]

-

p-Bromocinnamic Acid: The electron-withdrawing bromine atom deactivates the double bond, making the reaction slower than with unsubstituted cinnamic acid. The reaction proceeds cleanly to yield the dibromo adduct.

-

o-Bromocinnamic Acid: The deactivation is even more pronounced due to the stronger inductive effect from the proximate bromine. Furthermore, steric hindrance from the ortho-substituent may slightly impede the approach of the electrophile. Some studies have also shown that bromination of cinnamic acids can lead to the formation of β-lactone intermediates.[8]

Experimental Protocol: Comparative Bromination

This protocol provides a framework for directly comparing the reactivity of the two isomers.

Objective: To synthesize and compare the yields of 2,3-dibromo-3-(2-bromophenyl)propanoic acid and 2,3-dibromo-3-(4-bromophenyl)propanoic acid.

Materials:

-

o-Bromocinnamic acid

-

p-Bromocinnamic acid

-

1.0 M solution of Bromine in Dichloromethane (CH₂Cl₂)

-

Dichloromethane (CH₂Cl₂)

-

Cyclohexene (for quenching)

-

Round-bottom flasks (50 mL), reflux condensers, addition funnels

Procedure:

-

Setup: For each isomer, assemble a 50 mL round-bottom flask with a reflux condenser and an addition funnel.

-

Dissolution: Add 4 mmol of the respective bromocinnamic acid isomer and 10 mL of CH₂Cl₂ to each flask. Add a stir bar.

-

Bromine Addition: Place 4.0 mL of the 1.0 M bromine solution into the addition funnel.

-

Reaction: Heat the mixtures to a gentle reflux. Add the bromine solution dropwise over 20-30 minutes. The disappearance of the red bromine color indicates its consumption.[6]

-

Completion: After the addition is complete, continue to reflux for an additional 15 minutes. If the solution retains a reddish color, add cyclohexene dropwise until the color disappears.

-

Isolation: Cool the reaction flasks in an ice bath for 10-15 minutes to allow the product to crystallize.

-

Filtration: Collect the crystalline product by suction filtration, wash with a small amount of cold CH₂Cl₂, and air dry.

-

Analysis: Determine the mass, yield, and melting point of each product. The difference in reaction time (rate of bromine color disappearance) and final yield can serve as a proxy for relative reactivity.

Caption: Experimental workflow for comparative bromination.

Reactions at the Carboxylic Acid Group

-

p-Bromocinnamic Acid: Undergoes standard Fischer esterification with relative ease. The reaction rate is primarily influenced by the electronic nature of the substituent.

-

o-Bromocinnamic Acid: Reactivity is dramatically reduced. The ortho-bromine atom provides significant steric hindrance, physically blocking the nucleophilic attack of the alcohol on the carbonyl carbon.[9] This is a classic manifestation of the ortho effect and represents a major point of divergence in reactivity.

Caption: Steric hindrance in o-bromocinnamic acid during esterification.

The removal of the -COOH group is a synthetically valuable transformation.

-

p-Bromocinnamic Acid: Decarboxylation typically requires harsh conditions or specific catalytic systems, such as chemoenzymatic methods or those using hypervalent iodine reagents.[10]

-

o-Bromocinnamic Acid: Is often more susceptible to decarboxylation. The steric strain induced by the ortho effect weakens the C-C bond between the vinyl group and the carboxyl carbon by disrupting the stabilizing conjugation with the aromatic ring.[5] This pre-existing strain lowers the activation energy for decarboxylation, making the reaction more facile compared to the para isomer under similar conditions.

Summary of Properties and Reactivity

The table below summarizes the key distinctions discussed in this guide.

| Property/Reaction | o-Bromocinnamic Acid | p-Bromocinnamic Acid | Rationale for Difference |

| Molecular Weight | 227.05 g/mol [11] | 227.05 g/mol | Isomers have the same molecular formula. |

| Melting Point | ~131-133 °C (trans) | ~255-258 °C (trans) | Crystal lattice packing is significantly different due to molecular symmetry. |

| Conjugation | Disrupted due to steric hindrance (ortho effect).[5] | Planar and fully conjugated. | Steric clash between ortho-Br and the side chain forces a non-planar conformation. |

| Electrophilic Addition (C=C) | Slower reaction rate. | Slow, but generally faster than the ortho isomer. | Stronger inductive deactivation and potential steric hindrance in the ortho isomer. |

| Esterification (-COOH) | Very slow; significantly hindered.[9] | Proceeds at a normal rate for a substituted cinnamic acid. | Steric hindrance from the ortho-bromine atom blocks nucleophilic attack. |

| Decarboxylation (-COOH) | More facile; lower activation energy. | Requires harsher conditions or specific catalysts.[10][12] | Steric strain from the ortho effect weakens the C-C bond, facilitating cleavage.[5] |

Conclusion for the Practitioner

The choice between o-bromocinnamic acid and p-bromocinnamic acid as a starting material or intermediate is a critical decision with significant downstream consequences. While electronically similar at a superficial level, their reactivities diverge sharply due to the profound influence of the ortho effect .

For synthetic routes requiring modification of the carboxylic acid group, such as ester or amide formation, the para isomer offers a more predictable and less hindered reaction pathway. Conversely, if the desired transformation involves a reaction that is facilitated by steric strain or a weakened bond to the carboxyl group, such as certain decarboxylation reactions, the ortho isomer may prove to be the superior substrate.

This guide has demonstrated that a thorough understanding of both steric and electronic effects is paramount for designing efficient and successful synthetic strategies. By appreciating the nuanced yet powerful influence of substituent position, researchers can better predict reaction outcomes, troubleshoot unexpected results, and unlock new synthetic possibilities.

References

-

A. H. Scrutton, et al. (2017). Chemoenzymatic Hunsdiecker-Type Decarboxylative Bromination of Cinnamic Acids. PMC. Available at: [Link]

-

ResearchGate. (2017). Effect of bromine substituent on optical properties of aryl compounds. Available at: [Link]

-

American Chemical Society. (2001). Superacid-Catalyzed Reactions of Cinnamic Acids and the Role of Superelectrophiles1. Available at: [Link]

-

The Royal Society of Chemistry. (2017). Bromination of Cinnamic acid. Available at: [Link]

-

S. M. A. H. Siddiki, et al. (2017). cis-β-Bromostyrene derivatives from cinnamic acids via a tandem substitutive bromination-decarboxylation sequence. PMC. Available at: [Link]

-

LibreTexts. (2024). 16.S: Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary). Available at: [Link]

-

ChemBK. (2024). alpha-BROMOCINNAMIC ACID. Available at: [Link]

-

Chemistry Stack Exchange. (2014). The role of halogens in electrophilic aromatic substitution. Available at: [Link]

-

ResearchGate. (2020). Synthesis of 4-hydroxy-/bromocinnamic acids. Available at: [Link]

-

Prateek Sharma, et al. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

ResearchGate. (2014). Concise bromodecarboxylation of cinnamic acids to β-bromostyrenes. Available at: [Link]

-

MDPI. (2024). Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. Available at: [Link]

-

Scribd. (n.d.). Bromination of Trans-Cinnamic Acid. Available at: [Link]

-

ResearchGate. (2021). Catalytic decarboxylative bromination of α,β‐cinnamic acid (CA) by... Available at: [Link]

-

ACS Publications. (1981). Monomer environments during the solid-state photodimerization of trans-p-bromocinnamic acid. Available at: [Link]

-

The Royal Society of Chemistry. (2012). Supplementary Information. Available at: [Link]

-

The Pharma Innovation Journal. (2019). Cinnamic acid derivatives: An ERA. Available at: [Link]

-

PubChem. (n.d.). 2-Bromocinnamic Acid. Available at: [Link]

-

PubChem. (n.d.). m-Bromocinnamic acid. Available at: [Link]

-

S. F. D. Santos, et al. (2021). Cinnamic Acid Derivatives and Their Biological Efficacy. PMC. Available at: [Link]

-

N. A. A. Mohd Nordin, et al. (2022). A Review of Cinnamic Acid's Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives. PMC. Available at: [Link]

-

ResearchGate. (2003). A study of the reaction of bromine with single crystals of trans-cinnamic acid and a range of its derivatives by infrared and Raman microspectroscopy. Available at: [Link]

-

NC State University Libraries. (n.d.). 8.3 Electrophilic Aromatic Substitution Reactions: Bromination. Available at: [Link]

-

Making Molecules. (n.d.). Electrophilic Aromatic Substitution. Available at: [Link]

-

ResearchGate. (2003). Photodimerization of trans-cinnamic acid and its derivatives: A study by vibrational microspectroscopy. Available at: [Link]

-

PubChemLite. (n.d.). P-bromocinnamic acid (C9H7BrO2). Available at: [Link]

-

NIST. (n.d.). 3-Bromocinnamic acid. Available at: [Link]

-

Wikipedia. (n.d.). Ortho effect. Available at: [Link]

-

Chemistry Stack Exchange. (2014). Ortho-effect in substituted aromatic acids and bases. Available at: [Link]

-

ResearchGate. (2020). Decarboxylation reaction of cinnamic acids. Available at: [Link]

-

The Royal Society of Chemistry. (2005). Remarkably high homoselectivity in [2 + 2] photodimerization of trans-cinnamic acids in multicomponent systems. Available at: [Link]

-

Amanote Research. (n.d.). Templating Photodimerization of Trans-Cinnamic Acid. Available at: [Link]

-

The Royal Society of Chemistry. (2019). Decarboxylative functionalization of cinnamic acids. Available at: [Link]

-

J-GLOBAL. (n.d.). β-Bromocinnamic acid. Available at: [Link]

-

A to Z Chemistry. (2020). Ortho effect. Available at: [Link]

-

LibreTexts. (2020). 23.11: Decarboxylation Reactions. Available at: [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. BJOC - Recent advances in synthetic approaches for bioactive cinnamic acid derivatives [beilstein-journals.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. researchgate.net [researchgate.net]

- 5. Ortho effect - Wikipedia [en.wikipedia.org]

- 6. rsc.org [rsc.org]

- 7. scribd.com [scribd.com]

- 8. cis-β-Bromostyrene derivatives from cinnamic acids via a tandem substitutive bromination-decarboxylation sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Review of Cinnamic Acid’s Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chemoenzymatic Hunsdiecker-Type Decarboxylative Bromination of Cinnamic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. trans-2-Bromocinnamic acid | CAS 7345-79-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 12. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Safe Handling of 2-Bromocinnamic Acid (CAS 7345-79-1)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the safety protocols and handling procedures for 2-Bromocinnamic acid (CAS 7345-79-1). As a Senior Application Scientist, the following information is synthesized from authoritative safety data sheets and chemical databases to ensure technical accuracy and promote a culture of safety in the laboratory. This document moves beyond a standard Safety Data Sheet (SDS) to explain the rationale behind safety recommendations, empowering researchers to work confidently and securely.

Understanding the Compound: Physicochemical Properties and Reactivity Profile

2-Bromocinnamic acid, with the chemical formula C₉H₇BrO₂, is an organic compound that presents as a white to light yellow powder or crystalline solid[1][2]. Its molecular weight is approximately 227.06 g/mol [3][4]. The 'trans' isomer is a common form of this compound[1]. It is characterized by its limited solubility in water but shows good solubility in organic solvents such as ethanol and acetone[1].

A thorough understanding of a compound's reactivity is foundational to its safe handling. 2-Bromocinnamic acid is stable under normal laboratory conditions[5]. However, it is prudent to avoid strong oxidizing agents and incompatible materials, as detailed in the reactivity section of the supplier's SDS.

| Property | Value | Source(s) |

| CAS Number | 7345-79-1 | [1][2][4][5][6][7] |

| Molecular Formula | C₉H₇BrO₂ | [1][2][4][7] |

| Molecular Weight | ~227.06 g/mol | [2][3][4] |

| Appearance | White to light yellow powder or crystal | [1][2] |

| Solubility | Soluble in organic solvents (e.g., ethanol, acetone), less soluble in water | [1] |

| Storage Temperature | Room temperature, in a dry and well-ventilated place | [2][7][8] |

Hazard Identification and Risk Assessment: A Proactive Approach

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 2-Bromocinnamic acid is classified with the following hazards:

-

Skin Irritation (Category 2) : Causes skin irritation[2][3][5].

-

Serious Eye Irritation (Category 2) : Causes serious eye irritation[2][3][5][9].

-

Specific Target Organ Toxicity (Single Exposure) (Category 3) : May cause respiratory irritation[3][5].

The GHS pictograms associated with this compound typically include the exclamation mark (GHS07).

A critical component of laboratory safety is a dynamic risk assessment process. Before any new experiment involving 2-Bromocinnamic acid, a workflow should be established to identify and mitigate potential hazards.

Sources

- 1. CAS 7345-79-1: trans-2-bromocinnamic acid | CymitQuimica [cymitquimica.com]

- 2. 2-Bromocinnamic Acid | 7345-79-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. 2-Bromocinnamic Acid | C9H7BrO2 | CID 688321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. trans-2-Bromocinnamic acid | CAS 7345-79-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. fishersci.com [fishersci.com]

- 6. 2-Bromocinnamic acid | 7345-79-1 [chemicalbook.com]

- 7. 7345-79-1|trans-2-Bromocinnamic Acid|BLD Pharm [bldpharm.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. lgcstandards.com [lgcstandards.com]

Distinguishing Positional Isomers: A Comparative Analysis of 2-Bromocinnamic Acid and α-Bromocinnamic Acid

An In-depth Technical Guide for Researchers

Abstract

In the landscape of drug discovery and organic synthesis, cinnamic acids serve as privileged scaffolds, offering a versatile platform for structural modification. Among their halogenated derivatives, bromocinnamic acids are particularly valuable as synthetic intermediates. However, ambiguity in nomenclature, specifically between 2-bromocinnamic acid and α-bromocinnamic acid, can lead to critical errors in experimental design and interpretation. This technical guide provides a definitive clarification of these two positional isomers. We will dissect their structural, spectroscopic, and chemical differences, explain the causality behind their distinct synthetic routes, and provide validated experimental protocols for their synthesis and characterization. This document is intended to serve as an essential resource for researchers, scientists, and drug development professionals, enabling precise and informed use of these important chemical entities.

The Foundational Distinction: Nomenclature and Structure

The primary point of divergence between 2-bromocinnamic acid and α-bromocinnamic acid lies in the position of the bromine atom. This is not a trivial distinction; the location of the halogen fundamentally dictates the molecule's electronic properties, steric profile, and subsequent chemical reactivity.

-

2-Bromocinnamic Acid : In this isomer, the bromine atom is substituted on the phenyl ring at the ortho- (or 2-) position relative to the propenoic acid side chain. Its systematic IUPAC name is (E)-3-(2-bromophenyl)prop-2-enoic acid .[1][2] It is an aryl bromide.

-

α-Bromocinnamic Acid : Here, the bromine atom is attached to the carbon atom alpha to the carboxylic acid group on the propenoic acid backbone. Its systematic IUPAC name is 2-bromo-3-phenylprop-2-enoic acid .[3] It is a vinylic bromide.

The distinct locations of the bromine atom are visualized below.

Figure 1: Core structural difference between the two isomers.

Comparative Physicochemical and Spectroscopic Properties

The isomeric difference manifests in measurable physical and spectroscopic properties. A summary of key data is presented for direct comparison.

Physicochemical Data

| Property | 2-Bromocinnamic Acid | α-Bromocinnamic Acid | Rationale for Difference |

| IUPAC Name | (E)-3-(2-bromophenyl)prop-2-enoic acid[1] | 2-bromo-3-phenylprop-2-enoic acid[3] | Position of bromine atom on the ring vs. the side chain. |

| CAS Number | 7345-79-1 (for trans-isomer)[2] | 1727-53-3[3][4] | Unique identifier for each distinct chemical structure. |

| Molecular Weight | 227.05 g/mol [1][5] | 227.05 g/mol [3] | Isomers have the same molecular formula (C₉H₇BrO₂) and thus the same mass. |

| Appearance | White to light yellow powder/crystal[2] | Colorless to yellowish crystal or powder[6] | Generally similar for crystalline organic acids. |

| Melting Point | 216-220 °C | ~131 °C (for Z-isomer), ~163-164 °C (for E-isomer)[6] | The ortho-substitution on the phenyl ring in 2-bromocinnamic acid allows for more efficient crystal packing, leading to a significantly higher melting point. |

| XLogP3 | 2.5[1] | 2.8[3] | The bromine on the vinyl carbon in the α-isomer slightly increases its calculated lipophilicity compared to the aryl bromide. |

Spectroscopic Fingerprints

Spectroscopic analysis provides the most definitive means of distinguishing between the two isomers. The chemical environment of each proton and carbon atom is unique, resulting in distinct NMR spectra.

-

¹H NMR Spectroscopy:

-

2-Bromocinnamic Acid: Will show characteristic signals for the vinylic protons (α- and β-protons) as doublets with a large coupling constant (J ≈ 16 Hz), indicative of a trans configuration.[7] The aromatic region will be complex due to the ortho-bromo substitution.

-

α-Bromocinnamic Acid: Lacks a proton on the α-carbon. Therefore, it will only show a singlet for the single vinylic proton (the β-proton). The aromatic region will resemble that of an unsubstituted phenyl group (a multiplet between 7.2-7.5 ppm).

-

-

¹³C NMR Spectroscopy:

-

2-Bromocinnamic Acid: The carbon atom directly bonded to the bromine on the phenyl ring (C2) will show a signal around 120-125 ppm.

-

α-Bromocinnamic Acid: The vinylic carbon bonded to the bromine (Cα) will have a characteristic shift, differentiating it from the Cβ and the aromatic carbons.

-

Synthesis Strategies: A Tale of Two Pathways

The choice of synthetic route is dictated by the target position of the bromine atom. The methodologies are fundamentally different and highlight the distinct chemical nature of the C(aryl)-Br and C(vinyl)-Br bonds.

Figure 2: Contrasting synthetic workflows for the two isomers.

Causality Behind Synthetic Choices

-

For 2-Bromocinnamic Acid: The C(aryl)-Br bond is robust and pre-installed. The most logical approach is to build the acrylic acid side chain onto a commercially available 2-bromophenyl starting material. A Knoevenagel or Perkin condensation of 2-bromobenzaldehyde with a suitable C2 synthon (like malonic acid or acetic anhydride) is the most direct and efficient method.[8] This strategy preserves the C-Br bond on the aromatic ring while constructing the desired side chain.

-

For α-Bromocinnamic Acid: The target is to introduce a bromine atom onto the alkene double bond. Starting with cinnamic acid , a two-step sequence is employed.[9]

-

Electrophilic Addition: The double bond of cinnamic acid readily reacts with molecular bromine (Br₂) to form the saturated intermediate, 2,3-dibromo-3-phenylpropanoic acid.[10] This reaction proceeds via a cyclic bromonium ion intermediate.[11]

-

Elimination (Dehydrobromination): The dibromo intermediate is then treated with a base (e.g., alcoholic potassium hydroxide) to eliminate one equivalent of HBr. This step selectively removes a proton and a bromine atom to regenerate the double bond, now with a bromine substituent at the α-position.[9]

-

Reactivity and Applications in Drug Development

The distinct placement of the bromine atom opens up disparate opportunities for synthetic diversification, a key consideration for medicinal chemists.

-

2-Bromocinnamic Acid (The Cross-Coupling Handle): The aryl bromide functionality is a cornerstone of modern organic synthesis. The bromine atom serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows researchers to easily introduce new carbon-carbon or carbon-heteroatom bonds at the 2-position of the phenyl ring, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

-

α-Bromocinnamic Acid (The Rigid Scaffold/Alkyne Precursor): The vinylic bromide is less reactive in cross-coupling than its aryl counterpart but offers unique reactivity.

-

Rigidification: Its presence introduces specific steric and electronic properties to the α,β-unsaturated system.

-

Alkyne Synthesis: It is an immediate precursor to phenylpropiolic acid . Treatment with a strong base can induce a second dehydrobromination, converting the double bond into a triple bond.[9] Phenylpropiolic acid derivatives are valuable building blocks in their own right.

-

Nucleophilic Vinylic Substitution: The bromine can be displaced by certain nucleophiles, providing another avenue for derivatization directly on the side chain.

-

Validated Experimental Protocols

The following protocols are provided as self-validating systems. The expected spectroscopic data serves as a confirmation of product identity and purity.

Protocol: Synthesis of (E)-3-(2-Bromophenyl)prop-2-enoic Acid

-

Principle: A Knoevenagel condensation between 2-bromobenzaldehyde and malonic acid, catalyzed by a base, followed by decarboxylation.

-

Materials:

-

2-Bromobenzaldehyde (1.0 eq)

-

Malonic Acid (1.2 eq)

-

Pyridine (solvent)

-

Piperidine (catalyst, ~0.1 eq)

-

10% Hydrochloric Acid

-

Deionized Water

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromobenzaldehyde and malonic acid in pyridine.

-

Add a catalytic amount of piperidine to the solution.

-

Heat the reaction mixture to reflux (approx. 90-100°C) for 3-4 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting aldehyde is consumed.

-

Cool the mixture to room temperature and pour it slowly into an excess of cold 10% HCl with stirring.

-

A precipitate will form. Collect the crude solid product by vacuum filtration.

-

Wash the solid thoroughly with cold deionized water to remove pyridine hydrochloride.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 2-bromocinnamic acid as a white crystalline solid.

-

-

Validation:

-

Melting Point: Should be sharp and consistent with the literature value (~216-220 °C).

-

¹H NMR (DMSO-d₆): Expect two doublets for the vinylic protons around δ 6.7 (d, J ≈ 16 Hz, 1H) and δ 7.7 (d, J ≈ 16 Hz, 1H), and a complex multiplet in the aromatic region (δ 7.2-7.8 ppm, 4H).

-

Protocol: Synthesis of α-Bromocinnamic Acid

-

Principle: Bromination of the double bond in cinnamic acid followed by base-induced dehydrobromination.

-

Materials:

-

(E)-Cinnamic Acid (1.0 eq)

-

Bromine (1.0 eq)

-

Carbon Tetrachloride or Dichloromethane (solvent)

-

Potassium Hydroxide (2.0 eq)

-

Ethanol (solvent for elimination)

-

Concentrated Hydrochloric Acid

-

-

Procedure:

-

Step 1: Bromination. Dissolve cinnamic acid in CCl₄. Slowly add a solution of bromine in CCl₄ dropwise at room temperature with stirring. The disappearance of the bromine color indicates consumption. Stir for 1-2 hours until the reaction is complete (monitored by TLC). The dibromo-adduct often precipitates and can be filtered off.

-

Step 2: Elimination. Take the crude 2,3-dibromo-3-phenylpropanoic acid and add it to a solution of potassium hydroxide in ethanol.

-

Reflux the mixture for 2-3 hours.

-

Cool the reaction, and remove the ethanol under reduced pressure.

-

Dissolve the remaining solid in water and acidify carefully with concentrated HCl until pH ~1-2.

-

The product, α-bromocinnamic acid, will precipitate. Collect the solid by vacuum filtration.

-

Wash with cold water and recrystallize from a suitable solvent (e.g., water or ethanol/water).

-

-

Validation:

-

Melting Point: Should be sharp and consistent with the literature value (~163-164 °C for the E-isomer).[6]

-

¹H NMR (CDCl₃): Expect a singlet for the lone vinylic proton around δ 8.1 ppm and a multiplet for the five aromatic protons around δ 7.4-7.6 ppm. The absence of a second coupled vinylic proton is the key diagnostic feature.

-

Conclusion

While both 2-bromocinnamic acid and α-bromocinnamic acid share the same molecular formula, they are structurally and chemically distinct entities. 2-bromocinnamic acid is an aryl bromide , best synthesized via condensation and primarily used as a scaffold for diversification through cross-coupling reactions. α-bromocinnamic acid is a vinylic bromide , synthesized via an addition-elimination sequence and valued for its unique reactivity and as a precursor to phenylpropiolic acids. A precise understanding and deliberate choice between these isomers, guided by the principles outlined in this guide, are critical for achieving desired outcomes in chemical synthesis and drug development programs.

References

-

Title: Bromination of Cinnamic acid Source: The Royal Society of Chemistry URL: [Link]

-

Title: 2-Bromocinnamic Acid Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: m-Bromocinnamic acid Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: Supplementary Information - General procedure for the synthesis of trans-cinnamic acids Source: The Royal Society of Chemistry URL: [Link]

-

Title: alpha-BROMOCINNAMIC ACID Source: ChemBK URL: [Link]

-

Title: Synthesis of 4-hydroxy-/bromocinnamic acids Source: ResearchGate URL: [Link]

-

Title: Phenylpropiolic Acid Source: Organic Syntheses URL: [Link]

-

Title: Crystal structure of 4-bromocinnamic anhydride Source: IUCr Journals URL: [Link]

-

Title: alpha-Bromocinnamic acid Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: Phenylpropargyl aldehyde Source: Organic Syntheses URL: [Link]

-

Title: Solved The reaction of cis and trans cinnamic acid with... Source: Chegg.com URL: [Link]

Sources

- 1. 2-Bromocinnamic Acid | C9H7BrO2 | CID 688321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 7345-79-1: trans-2-bromocinnamic acid | CymitQuimica [cymitquimica.com]

- 3. Alpha-bromocinnamic acid | C9H7BrO2 | CID 246585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ALPHA-BROMOCINNAMIC ACID AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. m-Bromocinnamic acid | C9H7BrO2 | CID 776461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. rsc.org [rsc.org]

- 11. chegg.com [chegg.com]

Methodological & Application

Application Note: Chemoselective Synthesis of 2-Bromocinnamic Acid via Heck Reaction

Introduction & Strategic Value

2-Bromocinnamic acid is a high-value heterocyclic precursor, serving as a critical scaffold for the synthesis of indoles, quinolines, and biologically active pharmaceuticals. Its synthesis presents a classic chemoselectivity challenge: the substrate, 1-bromo-2-iodobenzene , contains two electrophilic sites (C–I and C–Br).

This Application Note details a robust, field-proven protocol for the chemoselective Heck coupling of 1-bromo-2-iodobenzene with acrylic acid. By exploiting the kinetic disparity in oxidative addition rates between aryl iodides and aryl bromides, researchers can exclusively functionalize the iodine position, preserving the bromine handle for subsequent cross-coupling (e.g., Suzuki or Sonogashira) or cyclization events.

Key Technical Objectives

-

Chemoselectivity: Achieve >95% selectivity for C–I insertion over C–Br.

-

Stereoselectivity: Promote thermodynamic control to favor the trans-(E)-isomer.

-

Purification: Utilize acid-base extraction logic to isolate high-purity product without column chromatography.

Mechanistic Insight: The Kinetic Gate

The success of this synthesis relies on the relative rates of oxidative addition to the Palladium(0) species. The bond dissociation energy (BDE) of the C–I bond (~65 kcal/mol) is significantly lower than that of the C–Br bond (~81 kcal/mol).

Under controlled thermal conditions (80–100°C), the Pd(0) catalyst undergoes oxidative addition to the C–I bond orders of magnitude faster than the C–Br bond. This kinetic differentiation creates a "selectivity window" where the reaction cycle completes at the iodine site before the bromine site is activated.

Diagram 1: Chemoselective Catalytic Cycle

The following pathway illustrates the competitive oxidative addition and the preferred route.

Caption: Kinetic hierarchy in the oxidative addition step. The C–I pathway (Green) is kinetically favored over C–Br (Red) under standard Heck conditions.

Experimental Design & Optimization

To maximize yield and selectivity, the following parameters are critical.

Table 1: Reaction Parameter Optimization

| Parameter | Choice | Rationale |

| Catalyst | Pd(OAc)₂ (1–5 mol%) | Stable Pd(II) precursor; reduced in situ to Pd(0) by phosphine/olefin. |

| Ligand | Triphenylphosphine (PPh₃) | Monodentate ligand that stabilizes Pd(0) but allows open coordination sites for bulky aryl iodides. |

| Base | Triethylamine (Et₃N) | Dual role: neutralizes the HI byproduct and the carboxylic acid proton of the reactant/product. |

| Solvent | Acetonitrile (MeCN) | Polar aprotic solvent that solubilizes the polar intermediate but allows high-temperature reflux (~82°C). |

| Stoichiometry | Base:Substrate (2.5:1) | Critical: Acrylic acid consumes 1 eq. of base; Heck cycle produces 1 eq. of acid (HI). Excess base ensures turnover. |

Detailed Protocol: Synthesis of 2-Bromocinnamic Acid

Safety Warning: 2-Bromoiodobenzene is an irritant. Acrylic acid is corrosive and polymerizes easily; handle in a fume hood. Palladium residues are toxic.

Materials

-

1-Bromo-2-iodobenzene (1.0 eq, 10 mmol, 2.83 g)

-

Acrylic acid (1.2 eq, 12 mmol, 0.82 mL)

-

Palladium(II) Acetate [Pd(OAc)₂] (1 mol%, 0.022 g)

-

Triphenylphosphine [PPh₃] (2 mol%, 0.052 g)

-

Triethylamine [Et₃N] (2.5 eq, 25 mmol, 3.5 mL)

-

Acetonitrile (MeCN) [30 mL]

-

Hydrochloric acid (1M and Conc.) for workup.

Workflow

The following diagram outlines the execution logic, distinguishing between the reaction phase and the critical acid-base purification phase.

Caption: Process flow for synthesis and acid-base purification. The "Base Wash" step is critical for removing non-acidic side products (e.g., homocoupled biaryls).

Step-by-Step Procedure

-

Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Charging: Add Pd(OAc)₂ (22 mg) and PPh₃ (52 mg) to the flask. Add Acetonitrile (30 mL) and stir for 5 minutes under Nitrogen atmosphere to pre-form the catalyst complex (solution typically turns yellow/orange).

-

Substrate Addition: Add 1-bromo-2-iodobenzene (2.83 g), Acrylic acid (0.82 mL), and Triethylamine (3.5 mL) via syringe.

-

Degassing: Sparge the solution with Nitrogen for 10–15 minutes. Oxygen inhibits the reduction of Pd(II) to Pd(0).

-

Reaction: Heat the mixture to reflux (bath temp ~85°C) for 4–12 hours.

-

Monitoring: Check TLC (Hexane/Ethyl Acetate 3:1). The starting material (Rf ~0.8) should disappear. The product is a polar acid (Rf < 0.1, often streaks).

-

-

Quench & Workup (Acid-Base Extraction):

-

Cool the reaction to room temperature.[1]

-

Concentrate the mixture under reduced pressure to remove Acetonitrile and excess Et₃N.

-

Dissolution: Add 1M NaOH (30 mL) to the residue. The product (carboxylic acid) will dissolve as the sodium salt.

-

Wash: Extract the aqueous layer with Dichloromethane (2 x 20 mL). Discard the organic layer (this contains catalyst ligands and any non-acidic byproducts).

-

Precipitation: Cool the aqueous layer in an ice bath.[2] Slowly add concentrated HCl until pH ~1. A white/off-white solid will precipitate immediately.

-

-

Isolation: Filter the solid using a Buchner funnel. Wash with cold water (3 x 10 mL) to remove inorganic salts.

-

Purification: Recrystallize the crude solid from Ethanol/Water (1:1) if necessary.[1][3][4]

Quality Control & Characterization

Validation of the product relies on confirming the retention of the Bromine atom and the geometry of the alkene.

Expected Data

-

Appearance: White to pale yellow crystalline solid.

-

Melting Point: 202–204°C (Lit. range for pure trans-isomer).

-

¹H NMR (DMSO-d₆, 400 MHz):

-

Alkene Protons: Look for two doublets between δ 6.0 and 8.0 ppm.

-

Coupling Constant (

): The coupling constant between the alkene protons should be ~16.0 Hz , indicative of trans-(E)-geometry. (Cis isomers typically show -

Aromatic Region: Multiplets corresponding to 4 protons (retention of the phenyl ring pattern).

-

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Yield | Incomplete conversion or loss during workup. | Ensure pH < 1 during precipitation. Ensure >2 eq of base was used. |

| Black Precipitate (Pd Black) | Catalyst decomposition. | Improve degassing (O₂ removal). Add ligand (PPh₃) excess (up to 4 mol%). |

| Mixture of Products | Br-activation (loss of selectivity). | Lower temperature to 70-80°C. Ensure Ar-I is used, not Ar-Cl. |

References

-

Mechanistic Basis of Oxidative Addition: Fitton, P., & Rickard, E. A. (1971). The oxidative addition of aryl halides to palladium(0).[3][5][6][7][8][9] Journal of Organometallic Chemistry.

-

General Heck Protocol: Jeffery, T. (1984). On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron Letters.

-

Chemoselectivity in Palladium Catalysis: Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews.

-

Product Characterization (MP & NMR): Sigma-Aldrich Product Specification, trans-2-Bromocinnamic Acid.

-

Educational Protocol for Cinnamic Acid Synthesis: Odinity. (2013). Intro to Organometallics: The Heck Reaction.

Sources

- 1. csub.edu [csub.edu]

- 2. scribd.com [scribd.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. odinity.com [odinity.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Effect of Ligand Steric Properties and Halide Identity on the Mechanism for Oxidative Addition of Haloarenes to Trialkylphosphine Pd(0) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. (PDF) Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex [academia.edu]

Preparation of cis-beta-bromostyrenes from 2-bromocinnamic acid

Application Note: Stereoselective Preparation of cis- -Bromostyrenes[1][2][3]

Executive Summary & Mechanistic Rationale

The synthesis of cis-

To access the (Z)-isomer (cis) , the most robust protocol involves the anti-elimination/decarboxylation of erythro-2,3-dibromo-3-phenylpropanoic acid (derived from trans-cinnamic acid). This route leverages the stereochemical constraints of the transition state to force the formation of the cis-alkene.

Mechanistic Pathway (Graphviz)

The following diagram illustrates the stereochemical divergence between the direct decarboxylation of the acid and the dibromide route.

Caption: Stereochemical divergence in bromostyrene synthesis. The dibromide route (center) is required for Z-selectivity.

Protocol: (Z)-Selective Synthesis via KF/Alngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> O [4][5]

This protocol utilizes a solid-supported reagent (KF/Al

Materials & Reagents[1][3][5][6][7][8][9]

-

Precursor: erythro-2,3-Dibromo-3-phenylpropanoic acid (Prepared by adding Br

to trans-cinnamic acid in CH -

Reagent: Potassium Fluoride on Alumina (KF/Al

O -

Solvent: Acetonitrile (MeCN) or DMF (Dry).

-

Equipment: Microwave reactor (preferred) or Reflux setup.

Step-by-Step Methodology

Phase 1: Preparation of the Dibromide Precursor

(Perform if starting from Cinnamic Acid)

-

Dissolve trans-cinnamic acid (10 mmol) in CH

Cl -

Add Br

(10 mmol) dropwise at 0°C. Stir for 2 hours. -

The erythro-dibromide typically precipitates or forms a solid upon evaporation. Recrystallize from ethanol if necessary to ensure high diastereomeric purity.

Phase 2: Decarboxylative Elimination (The Core Reaction)

-

Reaction Setup: In a round-bottom flask (or microwave vial), suspend erythro-2,3-dibromo-3-phenylpropanoic acid (1.0 mmol) in MeCN (5 mL).

-

Catalyst Addition: Add KF/Al

O -

Execution:

-

Method A (Microwave - Recommended): Irradiate at 300W for 2-5 minutes. Monitor internal temp (maintain <100°C).

-

Method B (Thermal): Reflux with vigorous stirring for 60-90 minutes.

-

-

Monitoring: Check TLC (Hexane/EtOAc 9:1). The starting acid spot (polar) should disappear, replaced by the non-polar styrene spot.

-

Workup:

-

Filter the mixture through a Celite pad to remove the Al

O -

Wash the solid residue with diethyl ether (2 x 10 mL).

-

Concentrate the combined filtrate under reduced pressure.[1]

-

-

Purification: Flash column chromatography (Silica gel, 100% Hexanes) yields pure (Z)-

-bromostyrene.

Quality Control & Characterization

Distinguishing the cis (Z) isomer from the trans (E) isomer is critical.

NMR Data Comparison Table

| Feature | (Z)- | (E)- |

| Vinylic Proton Coupling ( | 6.0 – 8.5 Hz | 13.5 – 15.0 Hz |

| ~6.40 - 6.50 ppm (d) | ~6.70 - 6.85 ppm (d) | |

| ~7.05 - 7.15 ppm (d) | ~7.10 - 7.30 ppm (d) | |

| Physical State | Liquid (usually) | Solid (mp ~7°C) / Liquid |

| Odor | Pungent, Hyacinth-like | Pungent |

Critical QC Check:

Calculate the coupling constant of the vinylic doublets.

-

If

, you have the cis product. -

If

, you have the trans product.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Z/E Selectivity | Thermal isomerization post-reaction. | Avoid prolonged heating. Use Microwave irradiation for shorter reaction times.[2] Store product in the dark at 4°C. |

| Incomplete Conversion | "Old" KF/Al | Freshly prepare KF/Al |

| Low Yield | Polymerization of styrene. | Add a radical inhibitor (e.g., BHT, 0.1 mol%) during workup and storage. |

| Starting Material is (E)-2-Br-Acid | Wrong precursor for Z-product. | Do not use direct decarboxylation. Convert (E)-2-bromocinnamic acid to the dibromide (via HBr/Br |

References

-

Hosseinzadeh, R. et al. (2015).[3][4] Synthesis of (Z)-

-bromostyrenes from cinnamic acid derivatives through debrominative decarboxylation of dibromoaryl propanoic acids using KF/Al -

Kuang, C., Senboku, H., & Tokuda, M. (2001).[4] Convenient and stereoselective synthesis of (Z)-1-bromo-1-alkenes by microwave-induced reaction.[3][4][2] Tetrahedron Letters, 42(23), 3893-3896.

-

BenchChem. (2025).[5] Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants. BenchChem Protocols.

-

Organic Chemistry Data. (2017). Spin-Spin Splitting: J-Coupling Constants in Alkenes. University of Wisconsin.[6]

Application Note: Indole-2-Carboxylic Acid Synthesis via Cu-Catalyzed Cascade from 2-Bromocinnamic Acid

The following Application Note is designed for researchers and drug development professionals. It focuses on the Copper-Catalyzed Cascade Synthesis of indole-2-carboxylic acids using 2-bromocinnamic acid (specifically ortho-bromocinnamic acid) as the starting material. This route is selected for its operational simplicity, scalability, and avoidance of hazardous azide intermediates common in older methods.

Executive Summary

This guide details a robust, one-pot protocol for synthesizing indole-2-carboxylic acid scaffolds directly from 2-bromocinnamic acid (3-(2-bromophenyl)acrylic acid). Unlike traditional Hemetsberger-Knittel syntheses that require unstable azido-intermediates, this protocol utilizes a Copper(I)-catalyzed C-N coupling/intramolecular hydroamination cascade . This method is highly valued in drug discovery for generating core pharmacophores found in antihypertensives (e.g., delapril) and NMDA receptor antagonists.

Key Advantages:

-

Atom Economy: One-pot transformation without intermediate isolation.

-

Safety: Eliminates the risk of handling organic azides or nitrenes.

-

Scalability: Validated for gram-scale synthesis with standard laboratory equipment.

Mechanistic Insight

The transformation proceeds through a tandem catalytic cycle.[1] Understanding this mechanism is critical for troubleshooting and optimizing for substituted substrates.

-

Activation: The catalytic Copper(I) species coordinates with the ortho-bromo position of the cinnamate.

-

C-N Coupling (Ullmann-type): Nucleophilic attack by the ammonia source (or primary amine) displaces the bromide, generating a transient 2-aminocinnamic acid intermediate.

-

Intramolecular Cyclization: The resulting amine acts as an intramolecular nucleophile, attacking the

-unsaturated double bond (Michael-type addition) or undergoing a condensation-driven cyclization depending on the specific catalytic ligands. -

Aromatization: Loss of hydrogen/re-aromatization yields the final indole-2-carboxylic acid.

Pathway Visualization (DOT)

Caption: Figure 1. Sequential catalytic pathway from 2-bromocinnamic acid to indole scaffold.

Experimental Protocol

This protocol describes the synthesis of Indole-2-carboxylic acid using aqueous ammonia as the nitrogen source.

Materials & Reagents

| Reagent | Equiv. | Role | Purity/Grade |

| 2-Bromocinnamic Acid | 1.0 | Precursor | >98% |

| CuI (Copper(I) Iodide) | 0.1 (10 mol%) | Catalyst | 99.9% (Anhydrous) |

| L-Proline | 0.2 (20 mol%) | Ligand | Reagent Grade |

| K₂CO₃ | 2.5 | Base | Anhydrous, Granular |

| Aqueous Ammonia (25%) | 5.0 | N-Source | ACS Reagent |

| DMSO | Solvent | Medium | Anhydrous |

Step-by-Step Methodology

Phase 1: Reaction Assembly

-

Preparation: Oven-dry a 25 mL Schlenk tube or pressure vial equipped with a magnetic stir bar. Allow to cool under argon flow.

-

Charging Solids: Add 2-bromocinnamic acid (1.0 mmol, 227 mg), CuI (0.1 mmol, 19 mg), L-Proline (0.2 mmol, 23 mg), and K₂CO₃ (2.5 mmol, 345 mg) to the tube.

-

Inert Atmosphere: Evacuate the vessel and backfill with Argon three times to remove oxygen (critical for Cu(I) stability).

-

Solvent/Liquid Addition: Under Argon counter-flow, add DMSO (3.0 mL) followed by Aqueous Ammonia (25% w/w, 5.0 mmol, ~0.4 mL).

-

Sealing: Seal the tube tightly with a Teflon-lined screw cap.

Phase 2: Catalytic Cascade 6. Heating: Place the vessel in a pre-heated oil bath at 100°C . 7. Stirring: Stir vigorously (approx. 600 rpm) for 18–24 hours .

- Checkpoint: The reaction mixture typically turns from a greenish suspension to a dark brown solution as the catalytic cycle progresses.

Phase 3: Work-up and Purification [2] 8. Quenching: Cool the reaction mixture to room temperature. Dilute with water (10 mL). 9. Acidification: Carefully acidify the aqueous mixture to pH 2–3 using 1M HCl.

- Observation: A precipitate (the crude indole carboxylic acid) should form immediately upon acidification.

- Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

- Washing: Wash the combined organic layers with Brine (20 mL) to remove residual DMSO. Dry over anhydrous Na₂SO₄.

- Isolation: Filter and concentrate the solvent under reduced pressure.

- Purification: If necessary, purify via recrystallization (Ethanol/Water) or flash column chromatography (SiO₂, Hexane:EtOAc 1:1 + 1% Acetic Acid).

Validation & Quality Control (Self-Validating Systems)

To ensure the protocol is working correctly, use these checkpoints:

TLC Monitoring

-

Stationary Phase: Silica Gel 60 F254.

-

Mobile Phase: Ethyl Acetate:Hexane (1:1) + 1% Acetic Acid.

-

Visualization: UV (254 nm).

-

Expected Rf Values:

-

2-Bromocinnamic Acid: ~0.6 (UV active).

-

Indole-2-carboxylic Acid: ~0.3 (UV active, often fluoresces blue/purple).

-

-

Validation: Disappearance of the starting material spot (Rf 0.6) confirms the first step (C-N coupling) is active.

NMR Validation (¹H NMR, 400 MHz, DMSO-d₆)

Confirm the structure by looking for the diagnostic indole N-H signal.

- 11.5–12.0 ppm (s, 1H): Indole N-H (Broad singlet, disappears with D₂O shake).

- 7.1–7.6 ppm (m, 4H): Aromatic protons of the benzene ring.

- 7.0–7.1 ppm (s, 1H): C3-H proton (Critical marker for the indole ring formation).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Catalyst Oxidation | Ensure strict Argon purging; use fresh CuI (white/off-white powder, not green). |

| Byproduct Formation | Decarboxylation | Reduce reaction temperature to 80°C; ensure base equivalents are not excessive. |

| Incomplete Cyclization | Steric Hindrance | If using substituted amines instead of ammonia, increase catalyst loading to 15 mol% or switch to Pd(OAc)₂/XPhos systems. |

| Residual DMSO | Poor Work-up | Perform multiple brine washes or use a lyophilizer if the product is water-soluble. |

Safety & Handling

-

2-Bromocinnamic Acid: Irritant. Avoid inhalation of dust.

-

Copper(I) Iodide: Toxic to aquatic life. Dispose of heavy metal waste in designated containers.

-

DMSO: Penetrates skin easily, carrying contaminants with it. Wear nitrile gloves (double-gloving recommended).

-

Pressure: Heating aqueous ammonia in a sealed tube generates pressure. Use a blast shield and rated pressure vials.

References

-

Original Hemetsberger-Knittel Indole Synthesis: Hemetsberger, H., & Knittel, D. (1972).[3] Synthese und Thermolyse von α-Azidoacrylestern.[3] Monatshefte für Chemie, 103, 194–204.[3]

-

Copper-Catalyzed Cascade (Primary Protocol Source): Ma, D., et al. (2004). CuI-catalyzed coupling reaction of aryl halides with terminal alkynes in the absence of palladium and phosphine. Journal of Organic Chemistry. (Adapted for amino-cinnamate cascades). See also: Xu, H., et al. (2015). Copper-catalyzed cascade synthesis of indole-2-carboxylic acid derivatives. RSC Advances, 5, 106-110.

-

Palladium-Catalyzed Alternatives (Larock/Buchwald): Fang, Y. Q., & Lautens, M. (2005).[4] Pd-Catalyzed Tandem C-N/C-C Coupling of gem-Dihalovinyl Systems: A Modular Synthesis of 2-Substituted Indoles. Organic Letters, 7(16), 3549–3552.

-

Review of Indole Synthesis Strategies: Gribble, G. W. (2000).[3] Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.

Sources

- 1. Synthesis of 2-Vinylic Indoles and Derivatives via a Pd-Catalyzed Tandem Coupling Reaction [organic-chemistry.org]

- 2. Hemetsberger-Knittel: Benzaldehydes to Indoles , Hive Tryptamine Chemistry [chemistry.mdma.ch]

- 3. Hemetsberger indole synthesis - Wikipedia [en.wikipedia.org]

- 4. Pd-Catalyzed Tandem C-N/C-C Coupling of gem-Dihalovinyl Systems: A Modular Synthesis of 2-Substituted Indoles [organic-chemistry.org]

Troubleshooting & Optimization

Recrystallization of 2-Bromocinnamic Acid: A Technical Support Guide

This technical support center provides in-depth guidance and troubleshooting for the purification of 2-bromocinnamic acid via recrystallization. Designed for researchers, scientists, and professionals in drug development, this guide moves beyond simple protocols to explain the fundamental principles behind experimental choices, ensuring a robust and reproducible purification process.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of recrystallization for purifying 2-bromocinnamic acid?

Recrystallization is a purification technique for solid compounds based on differences in solubility. The core principle is to dissolve the impure 2-bromocinnamic acid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As this solution slowly cools, the solubility of the 2-bromocinnamic acid decreases, causing it to crystallize out of the solution. The impurities, which are present in smaller amounts, ideally remain dissolved in the solvent (mother liquor) or are removed during a hot filtration step if they are insoluble. This process effectively separates the desired compound from contaminants.[1]

Q2: What are the characteristics of an ideal recrystallization solvent for 2-bromocinnamic acid?

The selection of an appropriate solvent is the most critical step in a successful recrystallization. An ideal solvent for 2-bromocinnamic acid should exhibit the following properties:

-

High dissolving power for 2-bromocinnamic acid at elevated temperatures.

-

Low dissolving power for 2-bromocinnamic acid at low temperatures. This ensures a high recovery yield of the purified crystals.

-

High solubility for impurities at all temperatures, or very low solubility so they can be filtered off hot.

-

A boiling point that is high enough to facilitate dissolution but low enough to be easily removed from the purified crystals.

-

It should not react chemically with 2-bromocinnamic acid.

-

It should be non-toxic, inexpensive, and non-flammable for safety and practical reasons.

The adage "like dissolves like" is a useful starting point; polar compounds tend to be more soluble in polar solvents, and nonpolar compounds in nonpolar solvents.[1]

Q3: Which solvents are commonly recommended for the recrystallization of cinnamic acid derivatives like 2-bromocinnamic acid?

For carboxylic acids such as 2-bromocinnamic acid, a mixed solvent system of ethanol and water is frequently effective.[2][3][4] 2-bromocinnamic acid is generally soluble in organic solvents like ethanol and acetone, but less soluble in water.[5] This differential solubility makes an ethanol/water mixture a prime candidate. Ethanol acts as the primary solvent in which the compound is readily soluble, while water acts as the anti-solvent to decrease the solubility upon cooling.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of 2-bromocinnamic acid and provides actionable solutions.

Issue 1: The 2-bromocinnamic acid does not fully dissolve in the hot solvent.

-

Cause: Insufficient solvent was used.

-

Solution: Add small increments of the hot solvent to the boiling solution until the solid completely dissolves. Be cautious not to add a large excess, as this will reduce the final yield.[6]

-

Cause: The chosen solvent is inappropriate for 2-bromocinnamic acid.

-

Solution: If a significant amount of solvent has been added without complete dissolution, it is likely the wrong solvent. It is advisable to evaporate the current solvent and select a more suitable one based on preliminary solubility tests.

-

Cause: The undissolved material consists of insoluble impurities.

-

Solution: If a small amount of solid remains after adding a reasonable amount of hot solvent, it is likely an insoluble impurity. In this case, perform a hot filtration to remove the solid particles before allowing the solution to cool.

Issue 2: No crystals form upon cooling the solution.

-

Cause: Too much solvent was used, resulting in a solution that is not saturated at the lower temperature.[7]

-

Solution: Reheat the solution and boil off some of the solvent to concentrate it. Allow it to cool again. To check if you have a supersaturated solution, you can dip a glass stirring rod into the solution, remove it, and allow the solvent to evaporate. If a solid film forms on the rod, the solution is likely concentrated enough.[6]

-

Cause: The solution is supersaturated, and crystallization has not been initiated.

-

Solution: Induce crystallization by:

-

Scratching: Gently scratch the inside of the flask with a glass stirring rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[7]

-

Seeding: Add a tiny crystal of pure 2-bromocinnamic acid (a "seed crystal") to the solution. This provides a template for further crystal formation.[6]

-

Further Cooling: Cool the flask in an ice-water bath to further decrease the solubility of the compound.

-

Issue 3: The product "oils out" instead of forming crystals.

-

Cause: The boiling point of the solvent is higher than the melting point of the solute, or the solution is too concentrated with impurities, depressing the melting point of the solute.

-

Solution: Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent and then allow the solution to cool very slowly. Slow cooling can favor the formation of crystals over oil.[7] Using a mixed solvent system can sometimes mitigate this issue.

Issue 4: The recrystallized product has a low yield.

-

Cause: Too much solvent was used, causing a significant amount of the product to remain in the mother liquor.[6]

-

Solution: Before discarding the mother liquor, cool it in an ice bath to see if more crystals form. If so, they can be collected. In future experiments, use the minimum amount of hot solvent necessary to dissolve the crude product.

-

Cause: The crystals were filtered before crystallization was complete.

-

Solution: Ensure the solution has been allowed to cool sufficiently, including in an ice bath, to maximize crystal formation before filtration.

-

Cause: Excessive washing of the collected crystals.

-

Solution: Wash the crystals with a minimal amount of ice-cold recrystallization solvent to remove surface impurities without dissolving a significant portion of the product.[4]

Issue 5: The recrystallized product is not pure.

-

Cause: The solution cooled too quickly, trapping impurities within the crystal lattice.[6]

-

Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals.

-

Cause: The mother liquor was not completely removed during filtration.

-

Solution: Ensure that the crystals are thoroughly dried under vacuum filtration to remove all of the impurity-containing mother liquor.

-

Cause: The chosen solvent was not appropriate, and the impurities have similar solubility profiles to 2-bromocinnamic acid.

-

Solution: A different solvent or a combination of solvents may be necessary. In some cases, a second recrystallization may be required to achieve the desired purity.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of 2-Bromocinnamic Acid

-

Solvent Selection: Through small-scale solubility tests, identify a single solvent that dissolves 2-bromocinnamic acid when hot but not when cold.

-

Dissolution: Place the crude 2-bromocinnamic acid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to a gentle boil while stirring. Continue adding small portions of the solvent until the solid is completely dissolved.

-

Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

-

Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold solvent.

-

Drying: Allow the crystals to dry on the filter paper by drawing air through them. For final drying, transfer the crystals to a watch glass and place them in a drying oven or a desiccator.

Protocol 2: Mixed-Solvent Recrystallization of 2-Bromocinnamic Acid (Ethanol and Water)

-

Dissolution: Place the crude 2-bromocinnamic acid in an Erlenmeyer flask and add the minimum amount of hot ethanol required to dissolve it completely.

-

Addition of Anti-Solvent: While keeping the ethanol solution hot, add hot deionized water dropwise until the solution becomes faintly and persistently cloudy (the "cloud point").[4] This indicates that the solution is saturated.

-

Clarification: Add a few drops of hot ethanol to the solution until the cloudiness just disappears, resulting in a clear solution.

-

Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

-

Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of an ice-cold mixture of ethanol and water (in a similar ratio to the final recrystallization mixture).[4]

-

Drying: Dry the purified crystals as described in the single-solvent protocol.

Visualizing the Recrystallization Workflow

Caption: General workflow for the recrystallization of 2-bromocinnamic acid.

Solvent Selection Logic

Caption: Decision tree for selecting a suitable recrystallization solvent.

References

-

Solano, D. M., Bacher, A., & Hashim, H. (n.d.). Lab 9: Addition of Bromine to trans-Cinnamic Acid. California State University, Bakersfield. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

-

Alfred State College of Technology. (n.d.). Experiment 9: Addition Reactions of Alkenes. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

-

University of York, Chemistry Teaching Labs. (n.d.). Mixed-solvent recrystallisation. Retrieved from [Link]

- Google Patents. (1972). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.

-

MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Chem 267. Recrystallization - Part 2. Retrieved from [Link]

-

University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

-

Unknown. (n.d.). recrystallization-2.doc.pdf. Retrieved from [Link]

-

Reddit. (2020, October 30). Recrystallisation Help. r/Chempros. Retrieved from [Link]

-

Rathi, N., & Gaikar, V. G. (2018). Crystallization of Curcumin and Cinnamic Acid from Aqueous Solutions of Hydrotropes. Journal of Crystallization Process and Technology, 8, 73-87. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Bromination of Cinnamic acid. Retrieved from [Link]

-

Seven Chongqing Chemdad Co., Ltd. (n.d.). 2-Bromocinnamic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromocinnamic Acid | C9H7BrO2 | CID 688321. Retrieved from [Link]

Sources

- 1. rubingroup.org [rubingroup.org]

- 2. csub.edu [csub.edu]

- 3. Reagents & Solvents [chem.rochester.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CAS 7345-79-1: trans-2-bromocinnamic acid | CymitQuimica [cymitquimica.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]

Removing unreacted 2-bromobenzaldehyde from cinnamic acid product

Case ID: PUR-2BCA-001 Status: Open Subject: Removal of unreacted 2-bromobenzaldehyde from 2-bromocinnamic acid product Assigned Specialist: Senior Application Scientist, Purification Division[1][2]

Executive Summary

You are encountering contamination of your target product, 2-bromocinnamic acid (